6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.: 329235-03-2
VCID: VC5034057
InChI: InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl
Molecular Formula: C21H15Cl3N2O2
Molecular Weight: 433.71

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

CAS No.: 329235-03-2

Cat. No.: VC5034057

Molecular Formula: C21H15Cl3N2O2

Molecular Weight: 433.71

* For research use only. Not for human or veterinary use.

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole - 329235-03-2

Specification

CAS No. 329235-03-2
Molecular Formula C21H15Cl3N2O2
Molecular Weight 433.71
IUPAC Name 6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
Standard InChI InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3
Standard InChI Key WUWJJWLQAVBDNR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl

Introduction

Overview of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole class, known for its diverse biological activities. The compound's molecular formula is C21H15Cl3N2O2, and it has a molecular weight of approximately 433.71 g/mol. This compound is characterized by the presence of multiple chlorine substituents and a methoxyphenyl group, which significantly influence its chemical properties and potential biological activity .

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Preparation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or derivatives.

  • Chlorination: Chlorination at specific positions (e.g., the 6-position) is performed to introduce chlorine substituents.

  • Ether Formation: The introduction of the 2,4-dichlorobenzyl group via etherification reactions enhances the compound's lipophilicity.

  • Final Modifications: Additional functional groups such as methoxyphenyl are introduced to optimize biological activity.

Each step requires careful control of reaction conditions to maximize yield and purity .

Biological Activity and Mechanism of Action

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer Properties: Research indicates that structural modifications in benzimidazoles can enhance their efficacy against various cancer cell lines.

  • Anti-inflammatory Effects: The compound may interact with inflammatory pathways, potentially reducing inflammation.

  • Antimicrobial Activity: Studies suggest that compounds similar to 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole exhibit significant antimicrobial properties.

The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, which can be influenced by the compound's structural characteristics .

Applications

The potential applications of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole include:

  • Pharmaceutical Development: Due to its promising biological activities, this compound is a candidate for further development in drug discovery.

  • Chemical Intermediate: It serves as an intermediate in synthesizing other complex organic compounds.

This compound exemplifies the versatility and importance of benzimidazoles in medicinal chemistry and ongoing research in drug development .

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